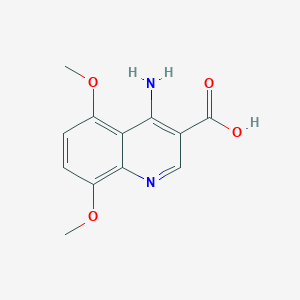

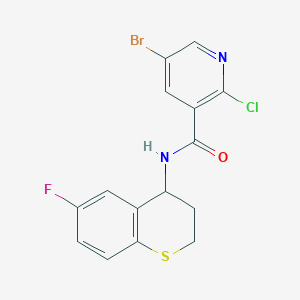

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid (4ADMQC) is a quinoline-based carboxylic acid that is gaining attention in the scientific community for its potential applications in research and laboratory experiments. 4ADMQC has been studied for its biochemical and physiological effects and its ability to act as a catalyst in various synthetic processes.

Applications De Recherche Scientifique

Scientific Research Applications of 4-Amino-5,8-dimethoxyquinoline-3-carboxylic Acid

Chemical Synthesis and Modification

This compound and its derivatives are explored in chemical synthesis and modifications, showing applications in various chemical processes. For instance, the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) is described, which shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological messengers (Fedoryak & Dore, 2002). Additionally, the convenient synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives as doubly constrained nonproteinogenic amino acid derivatives is evaluated, offering new avenues for peptide synthesis (Czombos et al., 2000).

Industrial Applications

Research also highlights the industrial applications of quinoline derivatives. An improved preparation on a decagram scale of a key intermediate of Pirenoxine, a medication used in the treatment and prevention of cataracts, is demonstrated. This preparation replaces hazardous and expensive potassium ferricyanide with inexpensive and eco-friendly ferric chloride, offering a safer and economically viable production method (Reddy et al., 2022).

Pharmacological Research

In pharmacological research, the quinoline structure is incorporated into various compounds to explore their therapeutic potential. For example, a study synthesizes 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids and evaluates them for their in vitro antibacterial screening, indicating that amino groups among C-5 substituents show optimal results (Miyamoto et al., 1990).

Photolabile Protecting Groups

The study on photolabile protecting groups, like the brominated hydroxyquinoline mentioned earlier, highlights their importance in the controlled release of bioactive molecules, including neurotransmitters and other biological messengers. The increased solubility and low fluorescence of such compounds make them particularly useful in biological applications (Fedoryak & Dore, 2002).

Material Synthesis

Quinoline derivatives play a significant role in material synthesis, as evidenced by the research focusing on the incorporation of the quinoline-5,8-quinone moiety into polyaza cavities. This research underscores the versatility of quinoline derivatives in synthesizing complex molecular structures with potential applications in material science (Thummel et al., 1993).

Propriétés

IUPAC Name |

4-amino-5,8-dimethoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-7-3-4-8(18-2)11-9(7)10(13)6(5-14-11)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMCTBJKUQVFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=NC2=C(C=C1)OC)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)